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molecular formula C8H9ClN2O3 B8463492 ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate

ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate

Cat. No. B8463492
M. Wt: 216.62 g/mol
InChI Key: OGYCYCGNQDSYHV-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

5-Chloropyrimid-2-one (0.02 mol) was added to a stirred solution of KOH (0.02 mol) in ethanol (100 ml) followed by addition of ethyl bromoacetate (0.023 mol). The reaction mixture was heated under reflux for 4 h. The reaction mixture was then evaporated to dryness at reduced pressure and the residue was extracted with chloroform (150 ml). The chloroform extract, after filtration, was washed with aqueous 0.5 N NaOH (2×3 ml) and water (3 ml). Evaporation of the dried (MgSO4) solution left the product which was recrystallized from acetone; yield 39%, m.p. 175°-177° C. (Found: C 44.65; H, 4.17. Calc. for C8H9ClN2O3 : C 44.36; H, 4.19).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.023 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.[OH-].[K+].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH2:16]([O:15][C:13]([CH2:12][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8])=[O:14])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
0.02 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.023 mol
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
was washed with aqueous 0.5 N NaOH (2×3 ml) and water (3 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) solution
WAIT
Type
WAIT
Details
left the product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetone

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)CN1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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